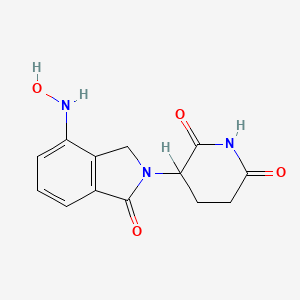

N-Hydroxy Lenalidomide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

3-[7-(hydroxyamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C13H13N3O4/c17-11-5-4-10(12(18)14-11)16-6-8-7(13(16)19)2-1-3-9(8)15-20/h1-3,10,15,20H,4-6H2,(H,14,17,18) |

InChI Key |

CRMXQCBHXQNSKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NO |

Origin of Product |

United States |

Formation Pathways of N Hydroxy Lenalidomide

Chemical Synthesis-Related Formation as an Impurity

The presence of N-Hydroxy Lenalidomide (B1683929) as an impurity in the final drug product is a concern for pharmaceutical manufacturing. Its formation is intrinsically linked to the synthetic route employed for lenalidomide.

Identification of Precursors and Reaction Conditions Leading to N-Hydroxylation

While specific proprietary details of lenalidomide synthesis are not fully public, the common synthesis routes often involve the reduction of a nitro-group precursor to form the 4-amino group of the isoindolinone ring. A key intermediate in many described syntheses is 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

The formation of N-Hydroxy Lenalidomide can be postulated to occur during the reduction of this nitro-intermediate. Incomplete reduction or side reactions during this critical step could potentially lead to the formation of the N-hydroxy derivative.

Potential Precursors and Reaction Conditions:

| Precursor/Intermediate | Reaction Step | Potential Condition for N-Hydroxylation |

| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Catalytic Hydrogenation (e.g., using Pd/C) | Incomplete reduction, presence of specific catalysts or reaction modifiers, or non-optimal reaction parameters (temperature, pressure, reaction time) could favor the formation of the hydroxylamine (B1172632) intermediate over complete reduction to the amine. |

| 4-Amino-isoindolin-1-one moiety (in Lenalidomide) | Oxidation | The aromatic amino group in lenalidomide could theoretically be susceptible to oxidation under certain conditions, leading to the formation of the N-hydroxy compound. This could occur if strong oxidizing agents are present or if the molecule is exposed to oxidative stress conditions. |

Forced degradation studies on lenalidomide have been conducted to understand its stability profile. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. tandfonline.comnih.gov While these studies have identified several degradation products, the specific formation of this compound under these conditions is not explicitly detailed in the readily available literature. However, significant degradation has been noted under oxidative stress (e.g., with hydrogen peroxide), which could theoretically include N-hydroxylation. rjptonline.orgsciensage.info

Strategies for Mitigating this compound Formation During Synthesis

Controlling the formation of impurities like this compound is a critical aspect of pharmaceutical manufacturing. Strategies to mitigate its formation would logically focus on the optimization and stringent control of the reduction step.

Mitigation Strategies:

Optimization of Reduction Conditions: Careful selection of the catalyst, solvent system, temperature, and hydrogen pressure during the reduction of the nitro-intermediate is crucial. The goal is to ensure complete reduction to the desired 4-amino group while minimizing the formation of partially reduced intermediates like the hydroxylamine.

Purification Techniques: Implementation of robust purification methods, such as recrystallization or chromatography, at the final stages of synthesis can effectively remove this compound and other impurities from the final active pharmaceutical ingredient (API).

In-Process Controls: Implementing in-process analytical testing can monitor the progress of the reduction reaction and ensure the complete conversion of the nitro-intermediate, thereby preventing the carryover of hydroxylamine-related impurities.

Use of High-Purity Starting Materials: Ensuring the purity of the starting materials and intermediates can prevent the introduction of contaminants that might interfere with the reduction reaction or promote side reactions.

Potential Biotransformation Pathways (In Vitro/Preclinical Investigations)

The metabolic fate of lenalidomide in biological systems has been investigated, primarily revealing that the drug undergoes minimal metabolism in humans. drugbank.comfda.gov The major circulating form is the unchanged parent drug. drugbank.com The two identified metabolites, 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constitute less than 5% of the parent drug levels in circulation. drugbank.comabap.co.in

Enzymatic Hydroxylation at the N-Position (Theoretical or Investigated)

While direct evidence for the enzymatic formation of this compound is scarce, the theoretical possibility of N-hydroxylation of the aromatic amino group by metabolic enzymes exists. Primary aromatic amines can undergo N-oxidation catalyzed by cytochrome P450 (CYP) enzymes to form N-hydroxylamine derivatives. ausl.re.it

However, in vitro studies with human liver microsomes, recombinant human CYPs, and human hepatocytes have shown that lenalidomide does not undergo significant Phase I or Phase II metabolism. nih.gov This suggests that lenalidomide is not a significant substrate for CYP enzymes, making the enzymatic formation of this compound in substantial amounts unlikely in humans. nih.govnih.gov

Non-Enzymatic Degradation Mechanisms Contributing to N-Hydroxylation

Non-enzymatic degradation of lenalidomide can also occur. The drug is known to undergo slow non-enzymatic hydrolysis of its glutarimide (B196013) ring in aqueous solutions. nih.gov While this specific reaction does not lead to N-hydroxylation, it highlights the potential for other non-enzymatic reactions to occur. The formation of this compound through non-enzymatic oxidation in a biological environment remains a theoretical possibility, although not a prominently reported pathway.

Characterization of this compound in Biological Matrices (Preclinical Context)

The identification and quantification of drug-related impurities and metabolites in biological matrices is a key component of preclinical studies. Standard analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are typically employed for this purpose. nih.govresearchgate.net

While methods for the detection of lenalidomide and its major metabolites (5-hydroxy-lenalidomide and N-acetyl-lenalidomide) in plasma have been developed and validated, specific methods for the characterization of this compound in preclinical biological matrices are not widely published. nih.gov The availability of a characterized reference standard for this compound, as offered by several chemical suppliers, is essential for the development and validation of such analytical methods. synzeal.com These methods would be crucial for definitively determining whether this compound is formed in vivo and for quantifying its potential presence in preclinical safety assessments.

Preclinical Pharmacokinetic Considerations for N Hydroxy Lenalidomide

Assessment of Its Presence and Fate in Preclinical Models

The presence of N-Hydroxy Lenalidomide (B1683929) has been identified in preclinical animal models, including rats and monkeys, following the administration of lenalidomide. bms.com In these models, N-Hydroxy Lenalidomide, along with N-acetyl-lenalidomide, is formed through metabolic processes. drugbank.comfda.govtga.gov.aufda.gov However, it is consistently reported as a minor metabolite.

In studies involving the administration of radiolabeled lenalidomide to rats and monkeys, the primary component excreted was the unchanged parent compound. bms.com The metabolic products, including this compound, constituted a smaller fraction of the excreted dose. Specifically, in both rats and monkeys, the parent compound accounted for 50% to 58% of the excreted radioactivity. bms.com The remaining portion was composed of various metabolites, including isomeric forms of hydrolytic metabolites and an N-acetyl conjugate, with this compound being one of the identified hydroxylated metabolites. bms.comnih.gov

In some in vivo studies in mice, particularly those using humanized-liver models, limited levels of 5-hydroxylenalidomide were detected. jst.go.jp However, other studies in mice did not detect any metabolites of lenalidomide in plasma samples under their specific experimental conditions. researchgate.net

The formation of this compound is a result of the hydroxylation of the amino-iso-indolinone moiety of lenalidomide. medsafe.govt.nz It is important to note that lenalidomide itself is not a substrate for extensive metabolism by cytochrome P450 (CYP) enzymes in vitro. bms.comdrreddys.com

The following table summarizes the key findings regarding the presence of this compound as a metabolite in preclinical and human studies.

| Species | Finding | Percentage of Parent Levels/Excreted Dose | Reference |

| Rats & Monkeys | Major excreted component is parent lenalidomide. | Metabolites are a minor fraction. | bms.com |

| Humans | Minor metabolite in circulation. | <5% | drugbank.comfda.govtga.gov.aufda.gov |

| Humans | Represents a fraction of the excreted dose in urine. | 4.59% | tga.gov.aueuropa.eueuropa.eueuropa.eu |

| Mice (humanized-liver) | Limited levels detected in vivo. | Not quantified as a percentage of parent. | jst.go.jp |

Comparative Pharmacokinetic Profile with Lenalidomide (If Detectable in Preclinical Models)

In both preclinical models and humans, the circulating levels of this compound are significantly lower than those of the parent drug, lenalidomide. drugbank.comfda.govtga.gov.aufda.gov In humans, this compound constitutes less than 5% of the parent drug levels in circulation. drugbank.comfda.govtga.gov.aufda.gov This indicates a much lower systemic exposure (as measured by AUC and Cmax) for the metabolite compared to lenalidomide.

Following oral administration of radiolabeled lenalidomide to healthy human subjects, unchanged lenalidomide was the predominant component in plasma, accounting for 92% of the radioactivity area under the concentration-time curve (AUC). researchgate.net The remaining radioactivity was primarily composed of this compound and N-acetyl-lenalidomide. researchgate.net A similar pattern is observed in preclinical species, where lenalidomide is the major circulating entity. bms.com

Given that lenalidomide is rapidly absorbed and exhibits a linear pharmacokinetic profile, the formation of this compound as a minor metabolite suggests that its concentration-time profile would likely parallel that of lenalidomide, albeit at significantly lower concentrations. drugbank.com

Potential for Accumulation or Rapid Elimination in Preclinical Systems

The potential for accumulation of this compound in preclinical systems appears to be low. This is inferred from several key observations regarding its parent compound, lenalidomide.

Lenalidomide itself does not accumulate in plasma upon repeated dosing. drugbank.comtga.gov.au Since this compound is a minor metabolite, representing a small fraction of the parent compound, significant accumulation is not anticipated.

The elimination of lenalidomide and its metabolites is primarily through renal excretion. drugbank.comtga.gov.au In humans, approximately 90% of an administered radioactive dose of lenalidomide is eliminated in the urine. fda.gov Of the excreted dose, this compound accounts for approximately 4.59%. tga.gov.aueuropa.eueuropa.eueuropa.eu The rapid excretion of lenalidomide, with a half-life of approximately 3 to 5 hours in patients, further supports the low likelihood of accumulation of its metabolites. drugbank.comeuropa.eu

In preclinical models such as rats and monkeys, the excretion of radioactivity following lenalidomide administration is also rapid, occurring through both urine and feces. bms.com This efficient elimination pathway for the parent drug and its metabolites suggests a low potential for accumulation of this compound in these systems.

Investigations into Potential Molecular and Cellular Pharmacology of N Hydroxy Lenalidomide

Interaction with Cereblon (CRBN) and Related Protein Targets

The cornerstone of Lenalidomide's mechanism of action is its direct binding to the protein Cereblon (CRBN). nih.govmdpi.com CRBN functions as a substrate receptor within the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). drugs.comhtjournal.ru By binding to CRBN, immunomodulatory drugs (IMiDs) like Lenalidomide (B1683929) alter the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. mdpi.comrsc.org

Extensive research has characterized the interaction between Lenalidomide and CRBN. The glutarimide (B196013) ring of Lenalidomide fits into a tryptophan-rich hydrophobic pocket in the CRBN thalidomide-binding domain (TBD). mdpi.comhtjournal.ru This binding is essential for its activity.

In vitro binding assays have quantified this interaction. Fluorescence-based thermal shift assays and competitive binding studies show that Lenalidomide and its more potent analogue, Pomalidomide, bind to the CRBN-DDB1 complex with significantly higher affinity than the first-generation parent compound, Thalidomide (B1683933). researchgate.netashpublications.org

| Compound | Binding Affinity (IC₅₀) to CRBN-DDB1 Complex |

| Lenalidomide | ~3 µM |

| Pomalidomide | ~3 µM |

| Thalidomide | ~30 µM |

| Data from competitive binding assays measuring the inhibition of CRBN binding to affinity beads. ashpublications.org |

Direct computational modeling and in vitro binding studies specifically for N-Hydroxy Lenalidomide are not widely available. However, studies on the related metabolite 5-hydroxythalidomide (B1239145) have shown that the addition of a hydroxyl group can strengthen the affinity for CRBN. This is potentially due to the formation of a water-mediated hydrogen bond with residues in the CRBN binding pocket, a mechanism that could theoretically apply to this compound as well. rsc.org

The binding of Lenalidomide to CRBN leads to the recruitment and degradation of several neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). mdpi.comrsc.org These proteins are critical for the survival of multiple myeloma cells. rsc.org The degradation of IKZF1 and IKZF3 downregulates the transcription factor IRF4 and the oncogene MYC, leading to the anti-myeloma effects. rsc.org In T-cells, the degradation of these same factors is responsible for the immunomodulatory effects, including increased Interleukin-2 (IL-2) production.

Table 2: Neosubstrate Degradation Profile of Thalidomide vs. its Metabolite

| Compound | IKZF1 Degradation | SALL4 Degradation |

|---|---|---|

| Thalidomide | Yes | Yes |

| 5-Hydroxythalidomide | No | Yes (more efficient than Thalidomide) |

This table illustrates how hydroxylation can alter substrate specificity, though direct data for this compound is not available. mdpi.comnih.gov

Immunomodulatory and Anti-Angiogenic Activity Evaluation (In Vitro/Ex Vivo)

Lenalidomide exerts powerful immunomodulatory and anti-angiogenic effects, which are central to its therapeutic efficacy. drugbank.comdrugs.com

In vitro, Lenalidomide has been shown to enhance host immunity through multiple mechanisms. It provides a co-stimulatory signal for T-cells, leading to increased proliferation and production of key cytokines like IL-2 and Interferon-gamma (IFN-γ). drugbank.comashpublications.org This, in turn, enhances the cytotoxic activity of Natural Killer (NK) cells. drugbank.com Concurrently, Lenalidomide inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6 by monocytes. drugbank.comeuropa.eu These immunomodulatory activities are mediated through the CRBN-dependent degradation of IKZF1 and IKZF3. htjournal.ru Given that this compound is considered to have minimal pharmacological activity, it is not expected to be a major driver of these immunomodulatory effects. nih.gov

Table 3: Summary of Lenalidomide's In Vitro Immunomodulatory Effects

| Immune Cell Type / Process | Effect of Lenalidomide | Key Cytokine Modulation |

|---|---|---|

| T-Cells | Enhances proliferation and activation | ↑ IL-2, ↑ IFN-γ |

| Natural Killer (NK) Cells | Enhances cytotoxic activity | - |

| Monocytes | Inhibits pro-inflammatory response | ↓ TNF-α, ↓ IL-6, ↓ IL-1β |

Summary of findings from multiple in vitro studies. drugbank.comashpublications.orgeuropa.eu

Lenalidomide demonstrates significant anti-angiogenic properties. In vitro studies have shown that it can inhibit the formation of microvessels and block the migration and adhesion of endothelial cells. europa.eu This activity is believed to contribute to its anti-tumor effects by disrupting the blood supply to the tumor. drugbank.com The precise mechanisms of angiogenesis inhibition are multifaceted and are considered part of the drug's pleiotropic activity. drugs.com Specific investigations into the anti-angiogenic potential of this compound have not been reported.

Anti-Proliferative and Apoptotic Effects on Cellular Models (In Vitro)

Lenalidomide has direct anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in various hematopoietic tumor cells. medex.com.bddrugs.com These effects are particularly pronounced in multiple myeloma (MM), mantle cell lymphoma (MCL), and del(5q) myelodysplastic syndromes (MDS) cell lines. medex.com.bddrugs.com The induction of apoptosis is mediated, in part, by the activation of caspase-8 and the downregulation of anti-apoptotic proteins like NF-κB. drugbank.com

Table 4: Examples of Lenalidomide's Anti-Proliferative Effects in Vitro

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| MM.1S | Multiple Myeloma | Inhibition of proliferation (IC₅₀ = 81 nM) researchgate.net |

| H929 | Multiple Myeloma | CRBN-dependent inhibition of proliferation researchgate.net |

| RPMI-8226, U266 | Multiple Myeloma | Dose- and time-dependent decrease in cell survival mdpi.com |

These effects are primarily attributed to the parent drug, Lenalidomide.

The anti-proliferative activity of Lenalidomide is critically dependent on the presence of CRBN, and resistance is often associated with reduced CRBN expression. mdpi.comashpublications.org As a minor metabolite with presumed low pharmacological activity, this compound is not thought to be a significant contributor to the direct anti-proliferative and apoptotic actions of the drug. nih.gov

Structure-Activity Relationship (SAR) Implications of N-Hydroxylation

The biological activity of lenalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs), is intrinsically linked to their chemical structure. These compounds function as "molecular glues" by binding to the protein cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific protein targets known as neosubstrates. nih.govnih.gov For lenalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of certain malignant cells. nih.govdrugbank.comsmolecule.com

Structural modifications to the parent thalidomide molecule have led to analogues with vastly different potencies. The addition of an amino group at the 4th position of the phthaloyl ring is a key modification in the synthesis of lenalidomide from thalidomide. nih.gov Further alterations to the lenalidomide structure have produced compounds with even greater activity.

The potency of IMiDs is often evaluated by their ability to bind to cereblon and induce the degradation of target proteins like IKZF1 and IKZF3. Comparative studies have established a clear potency hierarchy among the most well-known IMiDs. Pomalidomide, for instance, is considered to be approximately 10 times more potent than lenalidomide. acs.orgnih.gov More recent developments have produced cereblon modulators like iberdomide (B608038) (CC-220), which demonstrates even higher binding affinity to cereblon and, consequently, more potent and extensive degradation of Ikaros and Aiolos compared to both lenalidomide and pomalidomide. nih.gov

In contrast, the hydroxylation of lenalidomide at the 5-position of the isoindolinone ring system to form 5-hydroxy-lenalidomide appears to have a negative impact on its pharmacological activity. In humans, lenalidomide undergoes limited metabolism, with unchanged lenalidomide being the predominant circulating component. nih.govdrugbank.com The metabolites 5-hydroxy-lenalidomide and N-acetyl-lenalidomide are considered minor, each constituting less than 5% of the parent drug levels in circulation. nih.govdrugbank.cominvivochem.cnresearchgate.netmedchemexpress.com

Table 1: Relative Potency of Lenalidomide and Select Analogues This table provides a qualitative comparison based on available literature. Specific IC50 or DC50 values can vary between assay systems.

| Compound | Potency Relative to Lenalidomide | Primary Mechanism of Action |

|---|---|---|

| Lenalidomide | Baseline | Binds to CRBN, inducing degradation of IKZF1 and IKZF3. nih.gov |

| Pomalidomide | ~10x more potent | Binds to CRBN, inducing degradation of IKZF1 and IKZF3. acs.orgnih.gov |

| Iberdomide (CC-220) | More potent than Pomalidomide | Higher affinity binding to CRBN, leading to more efficient degradation of IKZF1 and IKZF3. nih.gov |

| 5-Hydroxy Lenalidomide | Not expected to be pharmacologically active | Minor metabolite with implied negligible activity based on in vitro assays. nih.gov |

Stereochemistry is a critical factor in the pharmacology of thalidomide and its analogues. Lenalidomide possesses a single asymmetric carbon atom in its glutarimide ring and is therefore a chiral molecule. nih.gov It is administered as a racemic mixture of the S(-) and R(+) enantiomers. nih.gov In the body, the enantiomers undergo rapid interconversion, although the S-enantiomer tends to be the slightly more prevalent form in plasma, averaging about 55% of the total circulating drug. nih.gov

The hydroxylation of lenalidomide at the 5-position does not introduce a new chiral center; thus, 5-hydroxy-lenalidomide also exists as a pair of (R)- and (S)-enantiomers. The relevance of stereochemistry for hydroxylated metabolites in this drug class has been established through research on 5-hydroxythalidomide, a major metabolite of thalidomide. A study involving the asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides found that these hydroxylated enantiomers were configurationally more stable at physiological pH than the enantiomers of the parent drug, thalidomide. researchgate.net Furthermore, the stereochemical biological effects of the separated 5-hydroxythalidomide enantiomers on anti-angiogenesis and antitumor activities were investigated. researchgate.net

Despite the established importance of stereochemistry for this class of molecules and their metabolites, specific investigations into the synthesis, separation, and differential biological activities of the (R)- and (S)-enantiomers of 5-hydroxy-lenalidomide have not been reported in the reviewed scientific literature. Therefore, while it is applicable to consider the influence of stereochemistry, there is currently no available data to characterize how the individual enantiomers of 5-hydroxy-lenalidomide might differ in their biological activity, however minor that activity may be.

Synthesis and Derivatization Strategies for N Hydroxy Lenalidomide

Methodologies for Targeted Synthesis of N-Hydroxy Lenalidomide (B1683929) for Research Purposes

The targeted synthesis of N-Hydroxy Lenalidomide for research applications is not extensively documented in publicly available literature, as it is primarily recognized as a metabolite. However, a plausible and scientifically sound synthetic route can be extrapolated from the known synthesis of Lenalidomide and related isoindolinone derivatives. The most common pathway for Lenalidomide synthesis involves the reduction of a nitro-intermediate, specifically 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. A targeted synthesis of this compound would likely involve a carefully controlled partial reduction of this same nitro-precursor.

A key step in the synthesis of the precursor is the condensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. chemicalbook.com The resulting nitro-compound serves as the direct precursor for both Lenalidomide and, theoretically, this compound.

Specific Reaction Conditions and Purification

To achieve the targeted N-hydroxy functionality, the reduction of the nitro group must be stopped at the hydroxylamine (B1172632) stage, avoiding complete reduction to the amine (Lenalidomide). This can be achieved through the use of specific reducing agents and carefully controlled reaction conditions.

Hypothetical Reaction Scheme:

A potential method for the synthesis of this compound would involve the following steps:

Starting Material: 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

Reducing Agent: A mild and selective reducing agent is critical. Options could include catalytic hydrogenation with a modified catalyst (e.g., platinum on carbon with a catalyst poison to reduce activity) or the use of stoichiometric reducing agents known for the partial reduction of nitroarenes, such as zinc dust in the presence of ammonium (B1175870) chloride or controlled potential electrolysis.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a mixture of solvents would likely be used to ensure the solubility of the starting material and intermediates. jocpr.com

Temperature and Reaction Time: The reaction would need to be conducted at a low temperature to control the exothermicity and selectivity of the reduction. Continuous monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be essential to quench the reaction upon the formation of the desired hydroxylamine and before further reduction occurs.

Purification:

Purification of the synthesized this compound would present a significant challenge due to its potential instability and the presence of both unreacted starting material and the fully reduced by-product, Lenalidomide. A multi-step purification process would likely be required:

Extraction: Initial workup would involve partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography would be the primary method for separating this compound from the starting material and Lenalidomide. A silica (B1680970) gel column with a gradient elution system of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) would be a suitable approach.

Crystallization: If a stable crystalline form can be obtained, recrystallization from an appropriate solvent system could be employed as a final purification step to achieve high purity.

| Parameter | Condition | Rationale |

| Starting Material | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Direct precursor to the desired product. |

| Reducing Agent | Zinc/Ammonium Chloride or Catalytic Hydrogenation (controlled) | To achieve partial reduction of the nitro group to a hydroxylamino group. |

| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvent | To ensure solubility of reactants. jocpr.com |

| Temperature | Low temperature (e.g., 0-10 °C) | To control the reaction rate and selectivity. |

| Purification | Column Chromatography, Recrystallization | To isolate the target compound from by-products and starting material. |

Design and Synthesis of this compound Analogues for SAR Studies

The design and synthesis of analogues of this compound are valuable for Structure-Activity Relationship (SAR) studies. These studies help in understanding the contribution of the N-hydroxy group and other structural features to the biological activity of the molecule. Analogues can be designed by modifying various parts of the this compound scaffold:

Modification of the Phthaloyl Ring: Introduction of different substituents (e.g., fluoro, chloro, methoxy) on the isoindolinone ring system can modulate the electronic properties and steric bulk of the molecule.

Modification of the Glutarimide (B196013) Ring: Alterations to the piperidine-2,6-dione moiety can influence its binding affinity and metabolic stability.

Modification of the N-Hydroxy Group: Esterification or etherification of the hydroxylamino group can explore the importance of the free hydroxyl group for biological activity.

The synthesis of these analogues would follow similar principles to the synthesis of this compound itself, starting from appropriately substituted precursors. For instance, to synthesize a fluoro-substituted this compound analogue, one would start with a fluoro-substituted 2-methyl-3-nitrobenzoic acid.

Role as a Reference Standard in Analytical Development

This compound plays a crucial role as a reference standard in the analytical development and quality control of Lenalidomide. aquigenbio.comsynzeal.com Since it is a known human metabolite, regulatory agencies require its monitoring in pharmacokinetic studies and as a potential impurity in the final drug product.

The availability of a pure, well-characterized this compound reference standard is essential for:

Method Development and Validation: Developing and validating analytical methods, such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate quantification of this compound in biological matrices (e.g., plasma, urine) and in the drug substance. aquigenbio.com

Impurity Profiling: Identifying and quantifying this compound as a process-related impurity or degradation product in Lenalidomide drug substance and drug product.

Metabolic Studies: Serving as a standard for the identification and quantification of this metabolite in in vitro and in vivo drug metabolism studies.

Analytical Methodologies for N Hydroxy Lenalidomide Characterization and Quantification

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of N-Hydroxy Lenalidomide (B1683929) from Lenalidomide and other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used methods due to their high resolution, sensitivity, and specificity.

The development of a stability-indicating HPLC method is fundamental for the separation of N-Hydroxy Lenalidomide from the active pharmaceutical ingredient (API) and other process-related impurities or degradation products. While specific methods exclusively for this compound are not extensively detailed in publicly available literature, the principles of method development can be extrapolated from the numerous validated HPLC methods for Lenalidomide and its impurities. researchgate.nettandfonline.comabap.co.in

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Lenalidomide and its impurities, including potential hydroxy-metabolites, would involve the following components:

Column: A C18 column is a common choice, offering good retention and separation for moderately polar compounds like Lenalidomide and its derivatives. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size. ijarmps.org

Mobile Phase: A gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities. A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient program is optimized to ensure adequate resolution between all peaks of interest. sciensage.info

Flow Rate: A flow rate of around 1.0 mL/min is commonly used to ensure efficient separation within a reasonable run time. ijarmps.org

Detection: UV detection is standard, with the wavelength selected based on the UV absorbance maxima of Lenalidomide and its impurities. A wavelength of around 210 nm or 220 nm is often utilized. tandfonline.comoup.com

Temperature: The column temperature is typically maintained at a constant value, for instance, 30°C or 40°C, to ensure reproducibility of retention times. abap.co.insciensage.info

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of Lenalidomide and its Impurities

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (e.g., pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 220 nm |

| Column Temperature | 30°C or 40°C |

| Injection Volume | 10 µL or 20 µL |

For the detection and quantification of trace levels of this compound, particularly in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govresearchgate.net This technique is essential for pharmacokinetic and metabolism studies.

The development of an LC-MS/MS (B15284909) method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters:

Chromatographic Separation: Similar to HPLC, a C18 column is typically used. The mobile phase often consists of a mixture of water with a small percentage of formic acid (to promote ionization) and an organic solvent like methanol or acetonitrile. nih.gov A rapid gradient or isocratic elution can be employed for high-throughput analysis.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of this compound, [M+H]⁺ with m/z 276.26) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides a high degree of specificity and reduces background noise. While the exact fragmentation pattern for this compound is not widely published, it would be determined by direct infusion of a reference standard into the mass spectrometer. For the parent compound, Lenalidomide, the precursor ion [M+H]⁺ is at m/z 260.1, with a characteristic product ion at m/z 149.0. nih.gov

Table 2: Inferred LC-MS/MS Parameters for this compound

| Parameter | Inferred Value/Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 276.26 ([M+H]⁺) |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

| Dwell Time | ~100 ms |

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis that includes data from various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. This is a primary technique for confirming the identity of this compound. While specific spectral data is not readily available in public literature, it is a standard characterization method. biorxiv.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₃H₁₃N₃O₄), the expected exact mass would be 275.0855 g/mol . Fragmentation patterns observed in MS/MS spectra can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for functional groups such as N-H, O-H, C=O (amide and imide), and aromatic C-H bonds.

Impurity Profiling and Purity Assessment in Lenalidomide Drug Substance

This compound is recognized as a potential impurity in the Lenalidomide drug substance. nih.gov Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and quality of the final product. Stability-indicating HPLC methods are employed to separate and quantify this compound alongside other related substances.

Forced degradation studies are performed on Lenalidomide to identify potential degradation products that might form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.nettandfonline.comoup.com These studies are crucial for understanding the degradation pathways of the drug and for developing analytical methods that can separate the drug from all its potential degradants. It is plausible that this compound could be formed under certain stress conditions, particularly oxidative stress. The development of a robust, stability-indicating HPLC method ensures that any this compound present in the drug substance can be accurately quantified. abap.co.in

Quantification in Preclinical Biological Samples and Stability Studies

The quantification of this compound in preclinical biological samples, such as plasma, is essential for understanding the pharmacokinetics and metabolism of Lenalidomide. While it is known to be a metabolite of Lenalidomide, detailed studies on its quantification in preclinical models are not extensively published. caymanchem.comnih.gov

LC-MS/MS is the preferred technique for such analyses due to its high sensitivity and the complexity of the biological matrix. researchgate.netnih.govmdpi.com A validated bioanalytical method would be required, involving a suitable sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the plasma matrix.

Stability studies of this compound in biological matrices are also crucial to ensure the accuracy of the quantitative data. These studies typically evaluate the stability of the analyte under various conditions that it might encounter during sample collection, processing, and storage, such as freeze-thaw cycles, short-term stability at room temperature, and long-term stability at frozen temperatures. mdpi.comnih.gov

Preclinical Implications and Future Research Directions for N Hydroxy Lenalidomide

Significance as a Degradation Product or Metabolite in Preclinical Drug Quality Research

In the pharmaceutical industry, the purity and stability of active pharmaceutical ingredients (APIs) are of paramount importance. N-Hydroxy Lenalidomide (B1683929), also identified as Lenalidomide Impurity 44, is recognized as a significant degradation product and impurity in the manufacturing and storage of Lenalidomide. nih.govyoutube.compatsnap.com Its presence necessitates rigorous monitoring and control to ensure the quality, safety, and efficacy of the final drug product.

The formation of N-Hydroxy Lenalidomide can occur under various stress conditions, highlighting the importance of stability studies in drug development. nih.gov As a highly characterized reference material, it plays a crucial role in the development and validation of analytical methods for quality control and for submissions for New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA). nih.govpatsnap.com The accurate identification and quantification of such impurities are critical to meet the stringent requirements of regulatory bodies like the USP, EMA, JP, and BP. patsnap.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |

| Synonyms | Lenalidomide Impurity 44 |

| Molecular Formula | C13H13N3O4 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 2717380-87-3 |

Data sourced from multiple chemical suppliers and databases.

Potential as a Novel Bioactive Entity or Inactive Metabolite in Preclinical Systems

While the primary focus on this compound has been from a quality control perspective, its potential biological activity remains a significant unknown. Lenalidomide itself undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged. nih.govnih.gov The two major metabolites that have been identified, 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, are considered to be pharmacologically inactive and constitute less than 5% of the parent drug's circulation levels. nih.govnih.govnih.govnih.gov

The bioactivity of this compound has not been reported in the scientific literature. It is plausible that, like the other known metabolites, it is an inactive metabolite. However, the introduction of a hydroxylamino group could potentially alter its pharmacological properties, including its ability to bind to cereblon (CRBN), the primary target of Lenalidomide. nih.govnih.gov The interaction with cereblon is crucial for the immunomodulatory and anti-cancer effects of Lenalidomide, as it leads to the degradation of specific transcription factors. nih.govnih.govresearchgate.net Without experimental data, any discussion on the bioactivity of this compound remains speculative.

Research Gaps and Opportunities for In-Depth Characterization

The current body of scientific literature presents a significant void in the understanding of this compound's pharmacological profile. This lack of information represents a critical research gap but also a valuable opportunity for further investigation. Key areas that warrant in-depth characterization include:

Pharmacokinetics and Metabolism: Detailed studies are needed to understand the formation, distribution, metabolism, and excretion of this compound in preclinical models.

Biological Activity: Comprehensive in vitro and in vivo studies are required to determine if this compound possesses any immunomodulatory, anti-proliferative, or other pharmacological activities.

Mechanism of Action: Should any biological activity be identified, further research will be necessary to elucidate its mechanism of action, including its potential interaction with cereblon and other cellular targets.

Toxicological Profile: A thorough toxicological assessment is essential to understand any potential adverse effects associated with this compound.

Addressing these research gaps will not only provide a more complete picture of Lenalidomide's pharmacology but could also uncover novel therapeutic applications or identify potential safety concerns.

Advanced Computational and Experimental Approaches for Elucidating its Role and Properties

To bridge the knowledge gap surrounding this compound, a combination of advanced computational and experimental approaches will be indispensable.

Computational Approaches:

Molecular Docking and Simulation: In silico studies can predict the binding affinity of this compound to cereblon and other potential protein targets. nbinno.com These computational models can provide initial insights into its potential for biological activity and guide subsequent experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to predict the biological activity and properties of this compound based on its chemical structure and comparison with related compounds.

Experimental Approaches:

High-Throughput Screening (HTS): HTS assays can be utilized to rapidly screen this compound against a wide range of biological targets to identify any potential pharmacological activity.

Cell-Based Assays: A variety of cell-based assays can be used to investigate its effects on cell proliferation, apoptosis, cytokine production, and other cellular processes in relevant cancer and immune cell lines.

Preclinical Animal Models: Should in vitro studies indicate potential bioactivity, further investigation in appropriate animal models will be necessary to evaluate its efficacy and safety in vivo. researchgate.net

Advanced Analytical Techniques: Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for the definitive identification and characterization of this compound and its potential metabolites.

The application of these modern research tools will be instrumental in transforming this compound from a mere impurity of interest to a well-characterized chemical entity with a defined biological role.

Q & A

Q. What safety protocols should be prioritized when handling N-Hydroxy Lenalidomide in laboratory settings?

- Methodological Answer:

Adhere to OSHA HCS guidelines for hazardous substances:- Use ventilated workspaces with local exhaust systems to minimize inhalation risks.

- Wear impermeable gloves (tested for chemical resistance) and protective clothing. Avoid skin/eye contact; flush affected areas immediately with water .

- Store in sealed containers at recommended temperatures. Avoid contamination of water systems during disposal .

Q. What dosing regimens are recommended for preclinical studies of this compound?

- Methodological Answer:

- For hematologic malignancies, a 25 mg/day oral dose (days 1–21 of a 28-day cycle) is commonly used in clinical trials. Adjustments are required for toxicity (e.g., neutropenia, thrombocytopenia) .

- In combination therapies (e.g., with dexamethasone), staggered dosing (e.g., 20 mg dexamethasone weekly) may reduce adverse events while maintaining efficacy .

Q. How is this compound integrated into combination therapies?

- Methodological Answer:

- Synergy-focused design: Pair with immunomodulatory agents (e.g., anti-CD20 antibodies like rituximab) to enhance NK cell cytotoxicity. For example, in diffuse large B-cell lymphoma (DLBCL), combine with tafasitamab (anti-CD19) for augmented ADCC .

- Sequential dosing: In AML studies, sequential azacitidine followed by this compound reduced early mortality compared to continuous high-dose monotherapy .

Advanced Research Questions

Q. How can researchers design experiments to assess synergistic effects of this compound?

- Methodological Answer:

- Use phase II trial frameworks (e.g., L-MIND study design): Administer this compound with monoclonal antibodies and track progression-free survival (PFS) and overall response rates (ORR). Include MRD negativity as a secondary endpoint .

- Conduct ex vivo cytotoxicity assays with PBMCs to quantify NK cell activation and tumor cell lysis post-treatment .

Q. How should contradictory efficacy data across trials be analyzed?

- Methodological Answer:

- Perform network meta-analyses (NMAs) with caution: Address transitivity biases (e.g., varying dosing regimens or induction protocols) by subgroup stratification. For example, separate trials using lenalidomide as induction vs. maintenance therapy .

- Apply anchored matching-adjusted indirect comparisons (MAICs) to adjust for cross-trial differences in patient demographics or prior therapies .

Q. What biomarkers predict response to this compound in hematologic malignancies?

- Methodological Answer:

- CRBN polymorphism analysis: Patients with A/A polymorphism in CRBN (cereblon gene) show reduced treatment response. Use Sanger sequencing or targeted NGS to screen for this variant .

- NPM1 expression levels: Low NPM1 mRNA correlates with treatment failure in non-del(5q) MDS. Quantify via qRT-PCR in baseline samples .

Q. How does maintenance therapy duration impact outcomes in multiple myeloma?

- Methodological Answer:

- Use MRD-guided protocols: Continue this compound beyond 3 years for MRD-positive patients (PFS HR: 0.45 vs. discontinuation). For MRD-negative patients, consider stopping after 3 years to reduce toxicity .

- Monitor via multiparametric flow cytometry (sensitivity: 10⁻⁵) or next-generation sequencing (10⁻⁶) .

Q. What challenges arise when translating real-world evidence (RWE) into practice?

- Methodological Answer:

- Data heterogeneity: Retrospective RWE (e.g., registries) often lacks standardized endpoints. Use ISPOR definitions for alignment with clinical trial outcomes .

- Cross-comparison limitations: Avoid comparing RWE with clinical trial data directly. Instead, use propensity score matching to balance covariates (e.g., age, prior therapies) .

Q. Which analytical techniques ensure quality control of this compound?

Q. How do MRD negativity rates influence trial design for combination therapies?

- Methodological Answer:

- Endpoint stratification: In NDMM trials, MRD negativity (achieved in 67–100% with carfilzomib-lenalidomide-dexamethasone) correlates with 12-month PFS of 100% vs. 79% in MRD-positive patients. Use this as a co-primary endpoint with OS .

- Adaptive trial designs: Incorporate MRD assessment at interim analyses to escalate/de-escalate therapy (e.g., adding daratumumab for MRD-positive cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.